

#### WAY-648936 CAS number 796888-73-8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | WAY-648936 |           |
| Cat. No.:            | B15553241  | Get Quote |

An In-Depth Technical Guide to **WAY-648936** (CAS 796888-73-8): A Cyclin-Dependent Kinase Inhibitor

#### Introduction

**WAY-648936** is a bioactive small molecule identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4.[1] With the CAS number 796888-73-8, this compound belongs to the pyrazolo[1,5-a]pyrimidine class of molecules. Its chemical formula is C<sub>17</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>, and it has a molecular weight of 331.4 g/mol . The inhibition of CDKs is a critical therapeutic strategy in oncology, as these enzymes are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This guide provides a comprehensive technical overview of **WAY-648936**, including its mechanism of action, relevant signaling pathways, experimental protocols for its evaluation, and a summary of its chemical and pharmacological properties.

**Chemical Properties** 

| Property          | Value                           |
|-------------------|---------------------------------|
| CAS Number        | 796888-73-8                     |
| Molecular Formula | C17H21N3O4                      |
| Molecular Weight  | 331.4 g/mol                     |
| Canonical SMILES  | Not available in search results |
| Purity            | Typically ≥98%                  |



## **Mechanism of Action and Signaling Pathway**

**WAY-648936** functions as an ATP-competitive inhibitor of CDK1, CDK2, and CDK4. These kinases, in complex with their cyclin partners, play crucial roles at different stages of the cell cycle.

- CDK4/Cyclin D: Active during the G1 phase, this complex phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for the G1 to S phase transition.
- CDK2/Cyclin E: Also active in the late G1 phase, this complex further phosphorylates Rb, reinforcing the commitment to S phase entry.
- CDK2/Cyclin A: This complex is essential for the initiation and progression of DNA synthesis during the S phase.
- CDK1/Cyclin B: Known as the M-phase promoting factor (MPF), this complex drives the cell into mitosis and is critical for the G2 to M phase transition.

By inhibiting CDK1, CDK2, and CDK4, **WAY-648936** effectively blocks cell cycle progression at the G1/S and G2/M checkpoints. This can lead to cell cycle arrest and, subsequently, apoptosis in cancer cells that have a high dependency on these kinases for their proliferation.

## Cell Cycle Regulation Signaling Pathway WAY-648936 Inhibition of Cell Cycle Progression.

## **Synthesis**

**WAY-648936** belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. The synthesis of this core structure generally involves the condensation of a 3-aminopyrazole derivative with a  $\beta$ -dicarbonyl compound or its equivalent. Various synthetic strategies, including multi-component reactions and microwave-assisted synthesis, have been developed to efficiently produce pyrazolo[1,5-a]pyrimidine derivatives. The specific synthetic route for **WAY-648936** is not detailed in the provided search results, but a general approach can be inferred from the synthesis of related compounds.



# General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines



Click to download full resolution via product page

Generalized synthetic workflow for WAY-648936.

## **Experimental Protocols**

The evaluation of CDK inhibitors like **WAY-648936** typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

## In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

#### Materials:

- Purified recombinant CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK4/Cyclin D1 enzymes.
- Substrate peptide (e.g., a derivative of Histone H1 for CDK1/2 or Rb protein for CDK4).
- WAY-648936 (dissolved in DMSO).
- ATP.
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- ADP-Glo™ Kinase Assay Kit (Promega).



#### Procedure:

- Prepare serial dilutions of WAY-648936 in kinase assay buffer.
- In a 384-well plate, add the kinase, substrate, and WAY-648936 (or DMSO for control).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced by following the ADP-Glo<sup>™</sup> protocol, which involves converting ADP to ATP and then measuring the ATP level via a luciferase-based reaction.
- Calculate the percent inhibition for each concentration of WAY-648936 and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

#### **Cell-Based Proliferation Assay**

This assay measures the effect of the compound on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell line known to be dependent on CDK1, 2, or 4 for proliferation (e.g., MCF-7 breast cancer cells).
- Cell culture medium and supplements.
- WAY-648936.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

#### Procedure:

- Seed the cancer cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of WAY-648936 for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well.



- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the GI<sub>50</sub> (50% growth inhibition) value.

### **Experimental Workflow for Kinase Inhibitor Profiling**



Click to download full resolution via product page

Workflow for evaluating the activity of WAY-648936.

### **Quantitative Data**

While specific quantitative data for **WAY-648936** is not readily available in the public domain, the following table presents typical IC<sub>50</sub> values for selective CDK inhibitors against their target kinases, which can serve as a reference for the expected potency of **WAY-648936**.



| CDK Inhibitor | CDK1/Cyclin B<br>(IC50, nM) | CDK2/Cyclin E<br>(IC50, nM) | CDK4/Cyclin<br>D1 (IC50, nM) | CDK6/Cyclin<br>D3 (IC50, nM) |
|---------------|-----------------------------|-----------------------------|------------------------------|------------------------------|
| Palbociclib   | >10,000                     | >10,000                     | 11                           | 16                           |
| Ribociclib    | >10,000                     | >10,000                     | 10                           | 39                           |
| Abemaciclib   | 65                          | 49                          | 2                            | 10                           |
| Dinaciclib    | 3                           | 1                           | >1000                        | >1000                        |

Data compiled from various sources on CDK inhibitors.

#### Conclusion

**WAY-648936** is a pyrazolo[1,5-a]pyrimidine-based inhibitor of CDK1, CDK2, and CDK4. Its mechanism of action involves the direct inhibition of these key cell cycle kinases, leading to cell cycle arrest and potential therapeutic benefit in the treatment of cancers characterized by aberrant cell cycle regulation. The comprehensive evaluation of this compound would require a suite of in vitro and cell-based assays to fully characterize its potency, selectivity, and cellular effects. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of **WAY-648936** and other CDK inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WAY-648936 CAS number 796888-73-8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553241#way-648936-cas-number-796888-73-8]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com